Demethoxycapillarisin

Vue d'ensemble

Description

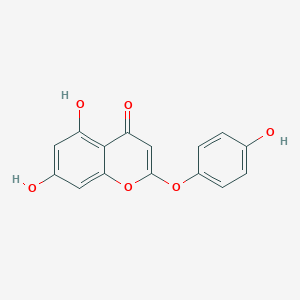

Demethoxycapillarisin: is a naturally occurring compound classified as a coumarin. It is primarily found in the plant Artemisia scoparia. The chemical structure of this compound is characterized by the presence of a 2-phenoxychromone core, which contributes to its unique properties .

Applications De Recherche Scientifique

Demethoxycapillarisin has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of coumarins and their derivatives.

Biology: The compound has been studied for its effects on adipocyte differentiation and lipid metabolism.

Mécanisme D'action

Demethoxycapillarisin, also known as 5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one, is a naturally occurring compound with significant biological activities . Here is an overview of its mechanism of action:

Target of Action

The primary target of this compound is Phosphoenolpyruvate Carboxykinase (PEPCK) . PEPCK is an enzyme in the lyase family used in four metabolic pathways: gluconeogenesis, glyceroneogenesis, the synthesis of serine, and the conversion of the carbon skeletons of amino acids .

Mode of Action

This compound inhibits PEPCK mRNA levels by activation of the PI3K pathway . This interaction results in a decrease in glucose production .

Biochemical Pathways

The compound’s action on the PI3K pathway and its inhibition of PEPCK affects the gluconeogenesis pathway . This leads to a decrease in the production of glucose, which can have significant effects on metabolic processes.

Pharmacokinetics

It’s known that the compound is a naturally occurring 2-phenoxychromone . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The inhibition of PEPCK and the subsequent decrease in glucose production can have significant effects at the molecular and cellular levels. This can potentially impact various biological processes, including energy production and utilization .

Analyse Biochimique

Biochemical Properties

Demethoxycapillarisin interacts with several enzymes and proteins. It has been found to inhibit phosphoenolpyruvate carboxykinase (PEPCK) gene expression . PEPCK is a key enzyme in the process of gluconeogenesis, the production of glucose in the liver . This compound also interacts with proteins such as Prostaglandin G/H synthase 1, Estrogen receptor, Peroxisome proliferator activated receptor gamma, Prostaglandin G/H synthase 2, and others .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit PEPCK gene expression and gluconeogenesis in an H4IIE hepatoma cell line . This suggests that this compound could potentially have a role in regulating glucose metabolism at the cellular level.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to exert its effect through the activation of the PI3K pathway, similarly to insulin . This suggests that this compound could potentially mimic the action of insulin at the molecular level, making it a compound of interest in the study of diabetes and other metabolic disorders.

Dosage Effects in Animal Models

It has been shown to have antihyperglycemic activity in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to inhibit the process of gluconeogenesis, suggesting that it could potentially be involved in the regulation of glucose metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Demethoxycapillarisin can be synthesized through a series of chemical reactions. One of the key steps involves an intramolecular Wittig reaction between a phosphorus ylide and a carbonate. This reaction forms the 2-phenoxychromone core, which is essential for the compound’s structure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques. These methods may include the use of solvents, catalysts, and controlled reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Demethoxycapillarisin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .

Comparaison Avec Des Composés Similaires

Capillarisin: Another coumarin derivative with similar biological activities.

Scoparone: A related compound found in the same plant species with comparable effects on glucose metabolism.

Umbelliferone: A coumarin compound with antioxidant and anti-inflammatory properties.

Uniqueness: Demethoxycapillarisin is unique due to its specific activation of the PI3K pathway and its potent inhibitory effects on PEPCK mRNA levels. This makes it particularly valuable in the study of glucose metabolism and potential therapeutic applications for diabetes .

Activité Biologique

Demethoxycapillarisin (DMC), a compound derived from the plant Artemisia scoparia, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of DMC, focusing on its hypoglycemic effects, antioxidant activity, and antimicrobial properties, supported by relevant case studies and research findings.

This compound is categorized as a flavonoid compound, with a chemical structure that contributes to its bioactivity. The molecular formula is C_15H_14O_5, and its specific activities are linked to its ability to modulate various biochemical pathways.

Hypoglycemic Activity

One of the most significant biological activities of DMC is its hypoglycemic effect. Research indicates that DMC can enhance insulin sensitivity and lower blood glucose levels in diabetic models.

- Mechanism of Action : DMC has been shown to inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), an enzyme involved in gluconeogenesis, thereby reducing hepatic glucose output . Additionally, it acts as an aldose reductase inhibitor, which is crucial in managing diabetic complications .

- Case Study : In a study involving diabetic mice treated with DMC, significant reductions in blood glucose levels were observed. The treatment resulted in a decrease in HbA1c levels, indicating improved long-term glucose control .

Antioxidant Activity

DMC exhibits considerable antioxidant properties, which are vital for protecting cells from oxidative stress.

- Research Findings : In vitro studies demonstrated that DMC scavenges free radicals and reduces oxidative stress markers in cultured cells. The antioxidant capacity was quantified using various assays, showing that DMC has a strong ability to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) production .

Antimicrobial Properties

DMC also shows promising antimicrobial activity against various pathogens.

- In Vitro Studies : DMC was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that DMC effectively inhibits the growth of these bacteria, with notable potency against Gram-positive strains .

- Clinical Relevance : The antibacterial effects of DMC suggest potential applications in treating infections caused by resistant bacterial strains. Further studies are needed to explore its efficacy in clinical settings.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-1-3-10(4-2-8)20-14-7-12(19)15-11(18)5-9(17)6-13(15)21-14/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSCDKPKWHYZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977421 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61854-36-2 | |

| Record name | Demethoxycapillarisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61854-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethoxycapillarisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061854362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Demethoxycapillarisin in reducing blood glucose levels?

A1: this compound has been shown to decrease blood glucose levels by inhibiting the expression of the phosphoenolpyruvate carboxykinase (PEPCK) gene. [] PEPCK is a key enzyme involved in gluconeogenesis, the process by which the liver produces glucose. By inhibiting PEPCK, this compound reduces the liver's ability to produce glucose, leading to lower blood glucose levels. This effect is mediated through the activation of the phosphoinositide-3 kinase (PI3K) pathway, similar to the mechanism of action of insulin. []

Q2: What is the structural characterization of this compound?

A2: this compound is a naturally occurring 2-phenoxychromone. [] While the provided abstracts do not provide specific spectroscopic data, its molecular formula is C16H12O5 and its molecular weight is 284.26 g/mol. []

Q3: Are there any other biological activities associated with this compound?

A3: Beyond its glucose-lowering effects, this compound has also demonstrated adipogenic properties. Research suggests that it promotes adipocyte differentiation and increases lipid accumulation in differentiating 3T3-L1 adipocytes. [] This suggests potential applications in areas related to metabolic health and adipocyte function.

Q4: What is the source of this compound?

A4: this compound has been isolated from Artemisia dracunculus L. (Russian tarragon) [] and Artemisia scoparia. [] This suggests that plants within the Artemisia genus may be valuable sources of this bioactive compound.

Q5: What are the potential implications of this compound being identified as a bioactive component in Artemisia species?

A5: This finding opens up avenues for further research into the therapeutic potential of these plants, particularly for metabolic disorders like hyperglycemia and potentially obesity. [, ] Understanding the specific mechanisms by which this compound exerts its effects could contribute to the development of new therapeutic strategies for these conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.